Brevilin-A; 6-OAP; 6-O-Angeloylplenolin; 6OAngeloylplenolin

Description

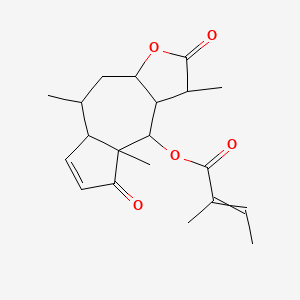

Brevilin A is a naturally occurring sesquiterpene lactone derived from the medicinal herb Centipeda minima. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. Brevilin A has been shown to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which plays a crucial role in cell growth, survival, and proliferation .

Properties

IUPAC Name |

(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPZVXLWANEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction and Oxidation Reactions

- Selective 1,4-Reduction: Using sodium borohydride, the α,β-unsaturated ketone moiety in Brevilin-A’s A ring undergoes selective 1,4-reduction to yield a reduced derivative (BA-1) with high yield (~92%).

- α-Hydroxylation and Oxidation: The ketone group is hydroxylated using trimethylsilyl triflate and triethylamine, followed by oxidation with magnesium monoperoxyphthalate (MMPP) to produce hydroxylated and oxidized derivatives (BA-2, BA-4).

Acetylation and Esterification

- Acetylation: Hydroxyl groups introduced or present in Brevilin-A derivatives are acetylated using acetic anhydride in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and triethylamine, yielding acetylated derivatives (e.g., BA-3, BA-6) with yields up to 99%.

- Other Esterifications: Reaction with anhydrides like methacrylic anhydride or p-nitrobenzoyl chloride under similar conditions affords various ester derivatives (BA-9, BA-10) with yields ranging from 88% to 91%.

Morita–Baylis–Hillman and Aldol Reactions

- Morita–Baylis–Hillman Reaction: Brevilin-A reacts with paraformaldehyde in the presence of imidazole to form hydroxymethyl derivatives (BA-5), which can be further acetylated.

- Aldol Reaction: Treatment with paraformaldehyde and sodium carbonate leads to aldol condensation products (BA-8), expanding structural diversity.

Cyclization and Substitution

Intramolecular cyclization reactions are employed to generate structurally diverse Brevilin-A derivatives. Nucleophilic substitution reactions, including those with Grignard reagents, allow introduction of various functional groups to the Brevilin-A core. These reactions are typically conducted under inert nitrogen atmosphere to prevent oxidation and side reactions.

Analytical Characterization Techniques

The synthesized Brevilin-A derivatives are rigorously characterized using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (^1H) and carbon (^13C) NMR confirm structural integrity and substitution patterns.

- Mass Spectrometry (MS): Provides molecular weight confirmation and structural information.

- Elemental Analysis: Validates compound purity.

- Thin-Layer Chromatography (TLC): Monitors reaction progress.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and isolates final products.

Summary Table of Key Synthetic Steps and Yields

| Derivative | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| BA-1 | 1,4-Reduction | Sodium borohydride, 0 °C | 92 | Selective reduction of enone |

| BA-2 | α-Hydroxylation + Oxidation | Trimethylsilyl triflate, triethylamine, MMPP | Good | Hydroxylation and oxidation |

| BA-3 | Reduction + Acetylation | NaBH4, acetic anhydride, DMAP, triethylamine | High | Acetylation of hydroxyl group |

| BA-5 | Morita–Baylis–Hillman Reaction | Paraformaldehyde, imidazole | Moderate | Hydroxymethylation |

| BA-6 | Acetylation of BA-5 | Acetic anhydride, DMAP, triethylamine | 99 | High yield acetylation |

| BA-8 | Aldol Reaction | Paraformaldehyde, sodium carbonate | 70 | Aldol condensation |

| BA-9 | Esterification | p-Nitrobenzoyl chloride, DMAP, triethylamine | 91 | Aromatic ester derivative |

| BA-10 | Esterification | Methacrylic anhydride, DMAP, triethylamine | 88 | Methacrylate ester derivative |

Chemical Reactions Analysis

Core Reactivity of α,β-Unsaturated Carbonyl Systems

Both compounds feature α,β-unsaturated ketones or esters, making them susceptible to:

-

Michael Additions : Nucleophilic attack at the β-carbon (e.g., thiols, amines).

-

Redox Reactions : Reduction of double bonds or oxidation of hydroxyl groups.

-

Electrophilic Modifications : Acetylation, hydroxylation, and esterification.

Key Synthetic Reactions

Reaction pathways for BA derivatives include:

Covalent Binding to Proteins

Brevilin A’s α,β-unsaturated ketone reacts with cysteine residues via Michael addition:

-

Mechanism : LC-MS/MS confirmed a 346.09 Da adduct with YLNQFENCCGLR peptide (IKKβ).

-

Consequence : Irreversible inhibition of NF-κB signaling, reducing inflammation .

Oxidation and Reduction

-

Oxidation : Modifies the angeloyl group, altering bioactivity (e.g., enhanced anticancer effects) .

-

Reduction : NaBH₄-mediated reduction of lactone rings disrupts pro-apoptotic activity .

Biochemical Interactions

6-OAP’s reactivity drives its pharmacological effects:

-

Caspase Activation : Cleaves procaspase-3 and PARP in myeloma cells (IC₅₀: 2–5 μM) .

-

MDR1 Downregulation : Reduces P-glycoprotein expression by 60% in HCT-8/VCR cells via YB-1 nuclear translocation inhibition .

Comparative Reactivity Table

| Compound | Reaction Type | Biological Impact | Key Targets |

|---|---|---|---|

| Brevilin A | Michael addition | Anti-inflammatory (IKKβ inhibition) | Cys114 in IKKα/β |

| 6-OAP | Redox modulation | Apoptosis induction, MDR reversal | Caspase-3, YB-1 |

Synthetic Challenges and Innovations

-

Steric Hindrance : BA’s tricyclic structure complicates selective modifications at C6 and C11 .

-

Stability : 6-OAP’s angeloyl group is prone to hydrolysis under acidic conditions, requiring stabilized formulations .

These reactions underpin the compounds’ therapeutic potential, with Brevilin A excelling in anti-inflammatory applications and 6-OAP showing promise in overcoming chemoresistance. Future work should explore tunable derivatives via targeted functionalizations.

Scientific Research Applications

Brevilin A and its related compounds, including 6-O-angeloylplenolin (6-OAP), have garnered interest for their potential applications in various scientific research fields, particularly in cancer and inflammation research . These compounds, derived from Centipeda minima, exhibit a range of biological activities, making them valuable tools for studying cellular mechanisms and developing potential therapeutic strategies .

Scientific Research Applications

Anticancer Activity: Brevilin A has demonstrated antiproliferative effects in several cancer cell lines .

- Breast Cancer: In MCF-7 breast cancer cells, Brevilin A induces G2/M phase arrest and apoptosis in a dose-dependent manner . This process involves reactive oxygen species (ROS) generation, mitochondrial dysfunction, DNA fragmentation, and endoplasmic reticulum (ER) stress. It also inhibits STAT3 activation by decreasing JAK2 and SRC phosphorylation .

- Prostate Cancer: Brevilin A has been shown to impede prostate cancer cell proliferation, migration, and invasion. It also suppresses the expression of lncRNA H19 and E2F3 while enhancing miR-194 levels .

- Lung Cancer: Brevilin A can suppress proliferation in non-small cell lung cancer cells and induce morphological alterations . It can also induce cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells .

- Multiple Myeloma: 6-OAP inhibits the proliferation of human multiple myeloma cells by inducing mitotic arrest .

Anti-inflammatory Effects: Brevilin A and 6-OAP exhibit anti-inflammatory properties by targeting various pathways .

- Acute Lung Injury (ALI): Brevilin A ameliorates ALI by inhibiting NF-κB signaling via covalently targeting IKKα/β .

- Mast Cell-Mediated Inflammation: 6-OAP suppresses anti-IgE-mediated degranulation and the release of pro-inflammatory cytokines in human mast cells. It also inhibits calcium influx and ERK phosphorylation .

STAT3 and JAK Inhibition: Brevilin A can inhibit STAT3 and STAT1 signaling by attenuating JAKs activity, which is vital for cell survival, growth, and proliferation in tumors and immune diseases .

Data Tables

Because the search results do not contain data tables, none can be included here.

Case Studies

The provided search results do not include detailed case studies.

Insights From Diverse, Verified Sources

- Brevilin A induces G2/M phase arrest, ROS-dependent apoptosis, ER stress, and mitochondrial dysfunction, and inhibits STAT3 activation in MCF-7 cells, suggesting its potential as an anticancer therapeutic .

- Brevilin A ameliorates acute lung injury through inhibition of NF-κB signaling by covalently targeting IKKα/β .

- 6-OAP inhibits anti-IgE-induced inflammatory responses of human mast cells by suppressing calcium influx and ERK phosphorylation .

- Brevilin A dampens prostate cancer cell proliferation, migration, and invasion and can repress tumor growth .

Mechanism of Action

Brevilin A exerts its effects primarily by inhibiting the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including growth, survival, and proliferation. By blocking the activity of Janus kinases, Brevilin A prevents the phosphorylation and activation of STAT proteins, thereby inhibiting the expression of target genes involved in cancer progression . Additionally, Brevilin A induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways such as PI3K/AKT/mTOR .

Comparison with Similar Compounds

Brevilin A is unique among sesquiterpene lactones due to its potent inhibition of the JAK-STAT signaling pathway. Similar compounds include:

Parthenolide: Another sesquiterpene lactone with anti-cancer properties, but it primarily targets the nuclear factor-kappa B (NF-κB) pathway.

Artemisinin: Known for its anti-malarial activity, this compound also exhibits anti-cancer properties by inducing oxidative stress in cancer cells.

Costunolide: A sesquiterpene lactone that inhibits the NF-κB pathway and exhibits anti-inflammatory and anti-cancer activities.

Brevilin A’s unique ability to inhibit the JAK-STAT pathway sets it apart from these similar compounds, making it a valuable candidate for further research and therapeutic development .

Biological Activity

Brevilin A, a natural product derived from Centipeda minima, has garnered significant attention for its diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Brevilin A exhibits its biological effects through several key mechanisms:

-

Inhibition of JAK-STAT Signaling :

- Brevilin A effectively inhibits Janus kinase (JAK) activity and blocks signal transducer and activator of transcription 3 (STAT3) signaling pathways. This inhibition leads to reduced cell growth in cancer cells that rely on STAT3 for survival and proliferation. Studies have shown that Brevilin A can attenuate the phosphorylation of STAT3 and STAT1, crucial for cytokine signaling in various tumors .

-

Induction of Apoptosis :

- The compound induces apoptosis in various cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels. For instance, in nasopharyngeal carcinoma cells, Brevilin A triggered cell cycle arrest at the G2/M phase and promoted apoptosis through down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic factors .

- Cell Cycle Arrest :

Table 1: Summary of Biological Activities of Brevilin A

Notable Research Findings

- Anti-Nasopharyngeal Carcinoma Activity : In a study involving nasopharyngeal carcinoma (NPC) cell lines (CNE-1, CNE-2), Brevilin A exhibited a concentration-dependent decrease in cell viability. The compound also reduced tumor growth in xenograft models without causing weight loss in treated mice, indicating its relative safety compared to conventional chemotherapeutics like cisplatin .

- Mechanistic Insights : The induction of ROS was identified as a critical mechanism through which Brevilin A exerts its apoptotic effects. By elevating ROS levels and decreasing mitochondrial membrane potential, the compound triggers apoptosis in lung adenocarcinoma cells .

- Potential for Drug Development : Given its multifaceted actions against cancer cells, Brevilin A is being explored as a potential therapeutic agent targeting JAK-STAT abnormalities, which are implicated in various malignancies .

Q & A

Q. What are the primary mechanisms underlying 6-OAP's anti-inflammatory effects?

- Methodological Answer : 6-OAP suppresses pro-inflammatory cytokines (TNF-α, IL-1β) by inhibiting NF-κB signaling. In LPS-induced acute lung injury models, 6-OAP (5–20 mg/kg) reduced TNF-α/IL-1β mRNA and protein levels in a dose-dependent manner. Western blot analysis confirmed decreased NF-κB, iNOS, and COX-2 expression .

- Experimental Validation : LPS-treated mice were co-administered 6-OAP and dexamethasone (DEX, 1 mg/kg), with cytokine levels measured via qPCR and ELISA. NF-κB pathway proteins were analyzed using Western blotting .

Q. How does 6-OAP induce apoptosis in cancer cells?

- Mechanistic Insight : 6-OAP triggers caspase-dependent apoptosis via cleavage of pro-caspase-3 and PARP. In MM cell lines (U266, MM.1S, RPMI 8226), 48-hour exposure to 6-OAP (0–10 µM) induced dose-dependent PARP cleavage and caspase-3 activation, confirmed by Western blotting and Annexin V staining .

- Key Assays : MTT assays for cytotoxicity, DNA fragmentation analysis, and flow cytometry for apoptosis quantification .

Q. What experimental models validate 6-OAP's neuroprotective effects?

- Model Systems : In vitro and in vivo LPS-induced neuroinflammation models. 6-OAP (10–20 mg/kg) reduced neuroinflammatory markers in mice, with cytokine profiling via RT-qPCR and immunohistochemistry .

- Outcome Metrics : TNF-α/IL-1β suppression, NF-κB pathway inhibition, and histopathological improvement in brain tissue .

Advanced Research Questions

Q. How does 6-OAP overcome the protective effects of the bone marrow microenvironment in multiple myeloma (MM)?

- Mechanism : 6-OAP disrupts IL-6/Jak2/Stat3 and IGF-I/Akt signaling, which are critical for MM cell survival. Co-culture experiments with BMSCs showed 6-OAP (5–7.5 µM) reversed IL-6/IGF-I-induced proliferation (MTT assay) and suppressed pStat3/pAkt via Western blotting .

- Contradictions : While 6-OAP inhibits Akt phosphorylation, it does not affect upstream PDK-1, suggesting direct Akt targeting rather than pathway-wide suppression .

Q. What methodological approaches confirm 6-OAP's role in mitotic arrest?

- Key Techniques :

- Cell Cycle Analysis : Flow cytometry revealed G2/M phase accumulation in MM cells (U266, MM.1S) after 48-hour treatment with 6-OAP (5–10 µM) .

- Cyclin B1 Dynamics : siRNA knockdown of cyclin B1 in U266 cells reversed mitotic arrest, validated via immunofluorescence and co-immunoprecipitation .

Q. How does 6-OAP enhance the efficacy of conventional anti-MM drugs?

- Synergistic Effects : 6-OAP (5 µM) potentiates dexamethasone (Dex), bortezomib (BOR), and doxorubicin (Dox) in MM.1S cells. MTT assays showed combination indices <1, indicating synergy. Mechanistically, 6-OAP/BOR co-treatment inactivated ERK1/2 and activated JNK/caspase-8 pathways .

- Pharmacokinetics : In vivo nude mouse models demonstrated tumor growth suppression without weight loss, supporting translational potential .

Q. What strategies address 6-OAP's limited cellular activity in certain cancers?

- Optimization Approaches : Structural analogs and combination therapies. For example, 6-OAP with Skp1 inhibitors enhances Skp2 degradation in lung cancer, improving E-cadherin stability and reducing metastasis .

- Experimental Challenges : Lower IC50 values in MM (3.5–9.2 µM) compared to weaker activity in lung cancer models, necessitating dose adjustments .

Methodological Considerations

- Key Assays : MTT for cytotoxicity, Western blotting for pathway analysis, flow cytometry for cell cycle/apoptosis, and siRNA knockdown for mechanistic validation .

- Dosage Ranges : In vivo: 5–20 mg/kg; in vitro: 5–10 µM for MM, higher concentrations (7.5–10 µM) required for solid tumors .

- Contradictory Data : Varied mechanisms (e.g., NF-κB vs. YB-1 targeting) highlight context-dependent effects, necessitating cancer-specific validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.